molecular formula C18H19NO6 B1341473 Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate CAS No. 1048327-84-9

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate

Cat. No.: B1341473
CAS No.: 1048327-84-9
M. Wt: 345.3 g/mol
InChI Key: JCIKHRGDOZUNTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate typically involves the reaction of benzo[1,3]dioxole with phenethylamine under specific conditions. The reaction is often catalyzed by palladium (Pd) in a C-N cross-coupling reaction . The process may involve the use of solvents such as acetone, ethyl acetate (EtOAc), and ethanol (EtOH) for crystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, pressure, and catalyst concentration to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves replacing one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are usually conducted under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate is unique due to its specific combination of the benzo[1,3]dioxole and phenethylamine moieties, which confer distinct chemical and biological properties. Its ability to induce apoptosis and cell cycle arrest makes it a promising candidate for further research in cancer therapy.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.C2H2O4/c1-2-4-13(5-3-1)8-9-17-11-14-6-7-15-16(10-14)19-12-18-15;3-1(4)2(5)6/h1-7,10,17H,8-9,11-12H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIKHRGDOZUNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589529
Record name Oxalic acid--N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048327-84-9
Record name Oxalic acid--N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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